molecular formula C21H24N6 B2923496 2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile CAS No. 902014-49-7

2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile

Cat. No.: B2923496
CAS No.: 902014-49-7
M. Wt: 360.465
InChI Key: MUIQDDGNDJYKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with 2,5-dimethyl and p-tolyl groups at positions 3 and 7, respectively. A piperazine moiety linked to an acetonitrile group further enhances its structural complexity. The acetonitrile and piperazine substituents likely improve solubility and binding affinity compared to simpler analogs .

Properties

IUPAC Name

2-[4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c1-15-4-6-18(7-5-15)20-17(3)24-27-19(14-16(2)23-21(20)27)26-12-10-25(9-8-22)11-13-26/h4-7,14H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIQDDGNDJYKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring, followed by further reactions to introduce the pyrimidine ring . The piperazine ring is then introduced through nucleophilic substitution reactions, and the acetonitrile group is added in the final step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase reaction rates and yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between the target compound and analogs:

Compound Name Core Structure Key Substituents Biological Relevance Reference
Target: 2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile Pyrazolo[1,5-a]pyrimidine - 2,5-Dimethyl
- p-Tolyl
- Piperazine-acetonitrile chain
Enhanced solubility and receptor interaction
5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines Pyrazolo[1,5-c]pyrimidine - Hydrazino group at C7
- Aryl/phenyl substituents
Anticancer activity (in vitro)
2-(5-Methyl-2-substitutedphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-9-yl)acetonitrile Fused pyrazolo-triazolo-pyrimidine - Triazolo ring fusion
- Methyl and substituted phenyl groups
Potential kinase inhibition
Dihydropyrazolo[1,5-a]pyrimidines Dihydropyrazolo[1,5-a]pyrimidine - Diazazenyl group
- Hydroxyphenyl or methoxyphenyl
Antioxidant and anti-inflammatory properties
N-{4-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide Pyrazolo[1,5-a]pyrimidine - Acetamide-phenylamino group
- Methyl and phenyl substituents
Antiproliferative activity (cancer cell lines)
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-oxoacetylhydrazones Triazolo[1,5-a]pyrimidine - Oxoacetylhydrazone
- Methyl groups at C5 and C7
Herbicidal and antifungal activity

Analytical Data Comparison

  • Elemental Analysis : Dihydropyrazolo[1,5-a]pyrimidines () show C: 60.31%, H: 4.79%, N: 22.21%, closely matching theoretical values, indicating high purity . The target compound’s longer piperazine chain would likely result in higher nitrogen content.
  • Spectroscopic Data : Pyrazolo[1,5-a]pyrimidin-7(H)-one derivatives () confirm structural assignments via NMR and IR, a standard approach for validating the target compound’s synthesis .

Biological Activity

The compound 2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile is a member of the pyrazolo[1,5-a]pyrimidine class, which has attracted attention for its diverse biological activities. This article examines the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C26H29N5
  • Molecular Weight : 411.553 g/mol
  • Structural Features : The compound features a pyrazolo[1,5-a]pyrimidine core with a piperazine moiety and a p-tolyl group.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Notably, compounds in this class have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy. The specific compound under discussion has demonstrated potential in:

  • Inhibiting cancer cell proliferation
  • Inducing apoptosis in tumor cells

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which may be attributed to its ability to modulate various signaling pathways involved in inflammation. This includes the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Antimicrobial Activity

Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial properties. The compound may inhibit the growth of various bacterial strains, making it a candidate for further investigation in antimicrobial therapy.

Interaction Studies

Molecular docking studies have been conducted to understand the binding affinity of the compound with biological targets. These studies suggest that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can enhance binding affinity and specificity towards CDK2 and other relevant enzymes.

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of Action
7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidineAnticancerCDK2 inhibition
2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidineAnti-inflammatoryCytokine modulation
7-Arylpyrazolo[1,5-a]pyrimidinesAntimicrobialBacterial growth inhibition

Case Study: CDK2 Inhibition

In a study published in Journal of Medicinal Chemistry, derivatives similar to the compound were tested for their ability to inhibit CDK2. Results indicated that certain structural modifications led to enhanced potency against cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.